N-Allyl-2-chloro-4-nitrobenzamide
Description
Properties
CAS No. |
304887-50-1 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h2-4,6H,1,5H2,(H,12,14) |
InChI Key |
VOFAMPGGDHUGDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of Allylamine with 2-Chloro-4-nitrobenzoyl Chloride
The most widely reported method involves the direct acylation of allylamine using 2-chloro-4-nitrobenzoyl chloride. This approach leverages the reactivity of acid chlorides with amines to form amides.
Procedure :
-
Acid Chloride Preparation :
2-Chloro-4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction proceeds under reflux (70–80°C) for 4–6 hours, yielding 2-chloro-4-nitrobenzoyl chloride. -
Acylation Reaction :
The acid chloride is reacted with allylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize HCl byproducts.
Optimization Notes :
Alkylation of 2-Chloro-4-nitrobenzamide Precursors
An alternative route involves alkylating a pre-formed benzamide with allyl bromide. This method is less common but useful when starting from 2-chloro-4-nitrobenzamide.
Procedure :
-
Benzamide Synthesis :
2-Chloro-4-nitrobenzoic acid is first converted to 2-chloro-4-nitrobenzamide via reaction with ammonium chloride in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). -
Alkylation Step :
The benzamide is treated with allyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction occurs at 0°C to room temperature over 6–12 hours.
Optimization Notes :
-
Base Selection : NaH ensures deprotonation of the amide nitrogen, facilitating nucleophilic substitution.
-
Side Reactions : Over-alkylation is minimized by maintaining a 1:1.1 molar ratio of benzamide to allyl bromide.
Reaction Conditions and Mechanistic Insights
Temperature and Solvent Effects
-
Acylation Method : Reactions performed at 0°C reduce side product formation (e.g., hydrolysis of acid chloride), while room temperature accelerates the reaction.
-
Alkylation Method : Lower temperatures (0–5°C) prevent decomposition of NaH, which is highly exothermic in DMF.
Purification and Characterization
Work-up Procedures
-
Acylation Route :
The crude product is washed with 10% HCl to remove unreacted amine, followed by brine to eliminate residual DIPEA. Organic layers are dried over anhydrous MgSO₄ or Na₂SO₄. -
Alkylation Route :
Quenching with ice water precipitates the product, which is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate).
Analytical Data
-
Spectroscopic Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-Allyl-2-chloro-4-aminobenzamide.
Oxidation: Formation of epoxides or other oxidized derivatives of the allyl group.
Scientific Research Applications
N-Allyl-2-chloro-4-nitrobenzamide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Allyl-2-chloro-4-nitrobenzamide with analogues differing in substituent positions, functional groups, or side chains. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Substituent Position and Electronic Effects
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide (C₁₃H₈ClN₃O₅, MW 333.67 g/mol):
This compound features a second nitro group at the benzamide’s C2 position, increasing electron withdrawal and steric hindrance. The dual nitro groups may enhance thermal stability but reduce solubility in polar solvents compared to this compound. Structural studies using SHELX software reveal planar amide linkages and intermolecular hydrogen bonding, which influence crystal packing .N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW 304.73 g/mol):
The phenethyl side chain introduces greater hydrophobicity, improving lipid membrane permeability. Unlike the allyl group in the target compound, the phenethyl moiety may stabilize π-π stacking interactions in crystalline phases .
Functional Group Modifications
- However, the absence of a chloro substituent reduces electrophilicity at the aromatic ring, limiting reactivity in halogenation or coupling reactions .
4-Nitrobenzylamine (C₇H₈N₂O₂, MW 152.15 g/mol):
As a simpler analogue, this compound lacks the amide linkage and chloro substituent. Its primary amine group enables conjugation with carbonyl compounds, but it exhibits lower thermal stability than this compound .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-Allyl-2-chloro-4-nitrobenzamide is an organic compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.65 g/mol. Its structure includes an allyl group, a chlorine atom, and a nitro group attached to a benzamide core, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. The presence of the nitro group is crucial, as it can undergo reduction in biological systems, leading to reactive intermediates that may interact with microbial cellular components.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of enzyme activity and cellular responses through the formation of reactive intermediates from the nitro group.
The biological activity of this compound is primarily attributed to the reduction of its nitro group within biological systems. This reduction can generate reactive species that interact with nucleophiles in cells, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Cellular Interaction : Reactive intermediates can bind to proteins or nucleic acids, altering their functions and potentially inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with related compounds is presented in the following table:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| N-Allyl-4-nitrobenzamide | Lacks chlorine atom; contains only nitro group | Different substitution pattern affects reactivity |
| N-Butyl-4-nitrobenzamide | Contains butyl group instead of allyl | Different hydrophobic properties |
| N-Allyl-2-methyl-3-nitrobenzamide | Contains methyl group instead of chlorine | Alters electronic properties |
| N-Allyl-2-(allylamino)-5-nitrobenzamide | Additional allylamino group | Potential for enhanced biological activity |
| N-Methyl-4-nitrobenzamide | Methyl group replaces allyl | Changes steric hindrance and reactivity |
This table highlights how variations in substituents lead to distinct chemical behaviors and biological activities, emphasizing the potential of this compound as a candidate for drug development.
Case Studies
- Antimicrobial Efficacy : A study conducted on several derivatives of nitrobenzamides demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with this compound leads to increased levels of reactive oxygen species (ROS) within cells, contributing to cell death .
Q & A
Q. What are the optimal synthetic routes for N-Allyl-2-chloro-4-nitrobenzamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of aryl-substituted benzamides typically involves coupling an acyl chloride (e.g., 2-chloro-4-nitrobenzoyl chloride) with a primary amine (e.g., allylamine) under Schotten-Baumann conditions. Key parameters to optimize include:
- Solvent choice : Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity and minimize side reactions.
- Temperature : Maintain 0–5°C during acylation to suppress hydrolysis of the acyl chloride.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures excess electrophile for complete conversion. Reaction progress can be monitored via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) or LC-MS. Post-synthesis, purification via column chromatography or recrystallization (ethanol/water) is recommended .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : NMR will resolve allyl protons (δ 5.1–5.9 ppm as multiplet) and aromatic protons (δ 7.5–8.3 ppm). NMR confirms the carbonyl (C=O) at ~165–170 ppm and nitro group electronic effects.
- UV-Vis : The nitro group’s strong absorption at ~270–300 nm (π→π* transitions) aids in quantitative analysis.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., chlorine’s / doublet) and confirm molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional/basis set combinations are recommended?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with exact exchange corrections are critical for modeling nitro groups’ electron-withdrawing effects and allyl conjugation.
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for electronic property calculations.
- Key Outputs :
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify electrophilic/nucleophilic sites.
- Vibrational frequencies (IR) to validate experimental spectra.
Discrepancies between experimental and calculated spectra may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Step 1 : Verify computational parameters (e.g., solvent model, tautomerism). For example, DMSO-d solvent shifts can be modeled using the SMD continuum model.
- Step 2 : Cross-validate with X-ray crystallography. Single-crystal XRD provides definitive bond lengths/angles to refine DFT geometries.
- Step 3 : Check for dynamic effects (e.g., rotational barriers in allyl groups) via variable-temperature NMR. Case studies of similar nitrobenzamides show that steric hindrance or π-stacking in the solid state may explain deviations .
Q. What strategies are effective in studying the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases). The nitro group’s electron-deficient nature may favor interactions with nucleophilic residues (e.g., cysteine thiols).
- In Vitro Assays :
- Enzyme inhibition: Measure IC using fluorogenic substrates.
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa).
- SAR Studies : Synthesize analogs (e.g., replacing allyl with propargyl) to correlate substituent effects with activity. Prioritize compounds with ClogP < 5 for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
